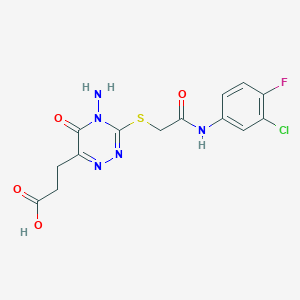

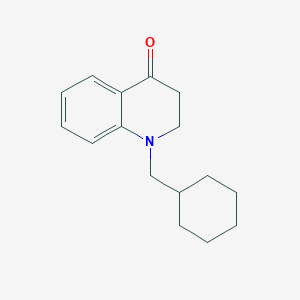

![molecular formula C15H25NO3 B2524963 Tert-butyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate CAS No. 2445792-28-7](/img/structure/B2524963.png)

Tert-butyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound tert-butyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate is a spirocyclic compound that is part of a class of chemicals known for their unique structures involving two rings that share a single atom. While the specific compound is not directly described in the provided papers, related compounds such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate are mentioned, which suggests that the compound of interest may share similar synthetic routes and chemical properties with these analogs.

Synthesis Analysis

The synthesis of related spirocyclic compounds involves efficient and scalable routes, as demonstrated in the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This process provides a convenient entry point to novel compounds that can access chemical spaces complementary to piperidine ring systems . The synthesis of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate also indicates the potential for creating biologically active heterocyclic compounds through the reaction with N,N-dimethylformamide dimethyl acetal .

Molecular Structure Analysis

Spirocyclic compounds like the ones mentioned in the papers are characterized by their unique molecular structures, which include azetidine and cyclobutane rings in the case of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate . The structure of tert-butyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate would similarly be expected to contain a spirocyclic framework, possibly with different ring sizes corresponding to the numbers indicated in its name.

Chemical Reactions Analysis

The reactivity of spirocyclic compounds is highlighted by the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, leading to a mixture of isomeric condensation products. This suggests that tert-butyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate could also undergo similar reactions with nucleophiles due to the presence of an active methylene group .

Physical and Chemical Properties Analysis

While the physical and chemical properties of tert-butyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate are not directly reported, the properties of related compounds can provide some insights. For instance, the solubility of the isomeric condensation products of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate in hexane varies, which could imply that the solubility of tert-butyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate in organic solvents may also be an important characteristic to consider . The yields of these reactions, as well as the stability of the spirocyclic framework, are also relevant properties that would need to be considered in the synthesis and application of such compounds.

Aplicaciones Científicas De Investigación

Synthesis and Derivation

Tert-butyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate serves as a versatile intermediate in organic synthesis, enabling the creation of novel compounds through selective derivation. For example, efficient synthetic routes have been developed for related compounds, such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which are pivotal for accessing chemical spaces complementary to piperidine ring systems. These synthetic pathways offer scalable methods for producing bifunctional compounds that can be further derivatized, highlighting the compound's utility in exploring new chemical entities (Meyers et al., 2009).

Protective Group Chemistry

The compound has also been employed in the development of new reagents for the introduction of Boc (tert-butoxycarbonyl) protecting groups to amines. A derivative, tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD), facilitates the preparation of N-Boc-amino acids without racemization, offering advantages over traditional reagents in terms of stability and handling (Rao et al., 2017).

Development of Antibacterial Agents

Research into spirocyclic derivatives of ciprofloxacin, incorporating the 1-oxa-9-azaspiro[5.5]undecane structure, has been explored for antibacterial applications. These derivatives have been tested against various bacterial strains, indicating a more narrow activity spectrum compared to ciprofloxacin but showing distinct activity against certain strains. This exploration underscores the potential of tert-butyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate derivatives in the development of new antibacterial therapies (Lukin et al., 2022).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3/c1-14(2,3)19-13(18)16-11-7-8-12(17)15(16)9-5-4-6-10-15/h4-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFMCAQFPVFJTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(=O)C12CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

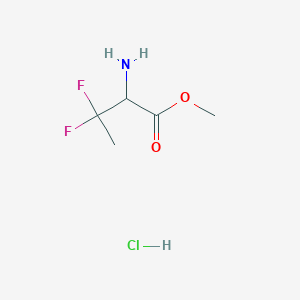

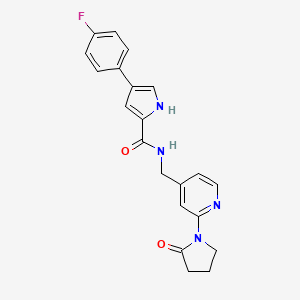

![1-[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2524886.png)

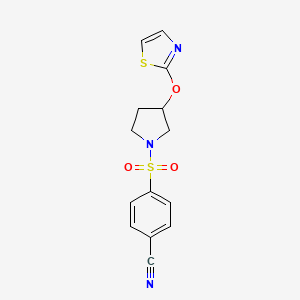

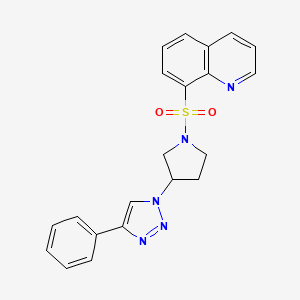

![N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2524889.png)

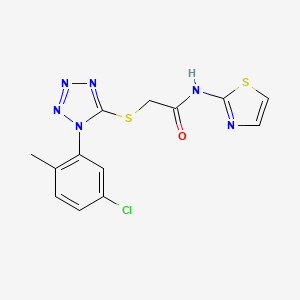

![3-(((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)methyl)-4-methoxybenzaldehyde](/img/structure/B2524890.png)

![N-benzyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2524896.png)

![N-[(1,4-Dimethylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2524898.png)

![(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2524901.png)